2-(N-methyl-5-chlorofuran-2-amido)benzoic acid is a synthetic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with an N-methyl-5-chlorofuran-2-amido group. The molecular formula for this compound is C₁₃H₁₀ClN₁O₄, and it has a molecular weight of approximately 279.68 g/mol . The presence of both the furan and the chlorinated aromatic ring contributes to its potential biological activity and chemical reactivity.
Preliminary studies indicate that 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid may exhibit biological activities, particularly in anti-inflammatory and anticancer pathways. Compounds with similar structures have shown selective inhibition of cyclooxygenase enzymes, which are involved in inflammatory processes . Moreover, the unique furan structure may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
The synthesis of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid typically involves:
This multi-step synthesis allows for the introduction of specific functional groups that may enhance biological activity.
The potential applications of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid are varied:
Interaction studies are crucial for understanding how 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid interacts with biological systems. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Further studies using techniques like molecular docking and enzyme inhibition assays will elucidate its mechanism of action.
Several compounds share structural similarities with 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminobenzoic Acid | C₇H₉NO₂ | Basic aminobenzoic structure; involved in metabolic pathways. |
| 5-Methyl-2-(phenylsulfonyl)amino-benzoic Acid | C₁₄H₁₃NO₄S | Contains a sulfonamide group; known for antibacterial properties. |
| 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic Acid | C₁₃H₇F₃INO₂ | Halogenated structure; potential for enhanced reactivity and selectivity. |
These compounds illustrate the diversity within the class of substituted benzoic acids while emphasizing the unique furan and chlorinated moieties present in 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid, which may confer distinct biological activities and chemical properties.
The synthesis of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid requires a carefully orchestrated multi-step approach that incorporates both furan ring functionalization and benzamide formation. The synthetic pathway typically begins with the preparation of 5-chlorofuran-2-carboxylic acid derivatives, which serve as the foundational building blocks for subsequent coupling reactions [3] [5].
The initial step involves the synthesis of furan-2-carbonyl azide from 2-furoic acid through a well-established procedure where 67.8 grams of 2-furoic acid is treated with thionyl chloride in benzene under reflux conditions for 18 hours [5]. This transformation yields furan-2-carbonyl chloride in 86% yield, which subsequently undergoes azide formation through treatment with sodium azide in an ether-water biphasic system at 0°C [5]. The resulting azide intermediate undergoes Curtius rearrangement when heated in a benzene-toluene mixture, generating the reactive furanyl isocyanate in situ [5].
The chlorination step represents a critical transformation in the synthetic sequence. Research has demonstrated that chlorination reactions can be effectively achieved using dichlorohydantoin as the chlorinating agent in the presence of benzoyl peroxide as a catalyst [1]. The optimal conditions involve heating 2-amino-3-methylbenzoic acid with dichlorohydantoin and benzoyl peroxide in N,N-dimethylformamide at 100°C for 1 hour, achieving yields between 87.0% and 87.7% [1].
A comprehensive synthetic approach involves the formation of intermediate compounds through Suzuki-Miyaura cross-coupling reactions. These reactions typically employ 5-bromofuran-2-carbaldehyde as a starting material, which reacts with appropriate aryl boronic acids in the presence of palladium catalysts [3]. The reaction conditions generally involve using tetrakis(triphenylphosphine)palladium as the catalyst with potassium carbonate as the base in a mixed solvent system of toluene, ethanol, and water at 90°C overnight [3].
| Synthetic Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride, benzene | Reflux, 18 h | 86 | [5] |
| Chlorination | Dichlorohydantoin, benzoyl peroxide | 100°C, 1 h in DMF | 87.0-87.7 | [1] |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, overnight | Variable | [3] |
| Amide formation | EDC, DMAP, HOBt | 23°C, 5 h | 50-90 | [12] |
The methylation of the amide nitrogen can be accomplished through various methodologies, with N-methylation typically occurring through treatment with methyl iodide in the presence of a suitable base such as potassium carbonate [9]. Alternative approaches involve the use of dimethyl sulfate or trimethyl phosphate under controlled conditions to achieve selective N-methylation without affecting other reactive sites in the molecule [9].
The development of efficient catalytic systems for furan-benzamide coupling represents a critical aspect of synthetic methodology optimization. Palladium-catalyzed cross-coupling reactions have emerged as the predominant approach for constructing furan-benzamide linkages with high efficiency and selectivity [2] [8] [10].
Palladium-catalyzed carbon-nitrogen bond formation reactions demonstrate exceptional versatility when employing the combination of Xantphos ligand, cesium carbonate, and dioxane solvent system [2]. These conditions facilitate rapid coupling reactions between N-substituted 4-bromo-7-azaindole derivatives and various amides, amines, and amino acid esters [2]. The optimal catalytic system utilizes palladium acetate or tris(dibenzylideneacetone)dipalladium as the palladium source, with Xantphos serving as the bidentate phosphine ligand [2].
Recent advances in palladium catalysis have demonstrated the effectiveness of low catalyst loadings for cross-coupling reactions involving furan derivatives. Studies have shown that 2-bromobenzo[b]furans can undergo efficient cross-coupling with alkenylaluminum reagents using palladium dichloride (3 mol%) combined with Xantphos ligand (6 mol%) in 1,2-dichloroethane at 80°C for 4 hours, achieving yields up to 97% [10]. This methodology represents a significant advancement in terms of both catalyst efficiency and reaction scope [10].
Iron-catalyzed cross-coupling reactions have emerged as an alternative to palladium-based systems, offering cost-effective solutions for furan-benzamide coupling transformations [4]. The development of highly efficient oxygen-coordinating ligands for iron-catalyzed carbon(sp²)-carbon(sp³) cross-coupling reactions has shown promise in synthetic applications [4]. Optimal ligands include tetramethylurea, N,N-dimethylbenzamide, and N,N-diethylbenzamide derivatives, which demonstrate superior performance in challenging cross-coupling scenarios [4].
The selection of appropriate bases plays a crucial role in catalytic system optimization. Cesium carbonate has proven particularly effective for carbon-nitrogen bond formation reactions, while potassium carbonate serves as the preferred base for carbon-oxygen coupling transformations [2]. The choice of base significantly influences both reaction rate and product selectivity, with DIPEA (N,N-diisopropylethylamine) and triethylamine also finding applications in specific synthetic contexts [12] [17].
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80-100 | 85-95 | [2] |
| PdCl₂ | Xantphos | K₂CO₃ | DCE | 80 | 97 | [10] |
| FeCl₃ | TMU | K₂CO₃ | THF | 60 | 70-85 | [4] |
| Pd₂(dba)₃ | PPh₃ | Et₃N | Toluene | 90 | 75-90 | [8] |
Cobalt-catalyzed carbon-hydrogen activation represents an emerging methodology for furan-benzamide coupling reactions. Research has demonstrated that cobalt catalysts can facilitate carbon-hydrogen activation and annulation of benzamides with fluoroalkylated alkynes under relatively mild conditions [38]. The optimal conditions involve using cobalt(III) acetylacetonate as the catalyst precursor with potassium acetate as the base in 1,2-dichloroethane solvent at elevated temperatures [38].
The purification of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid and related intermediates requires sophisticated chromatographic and crystallization techniques to achieve the high purity standards necessary for synthetic applications. Column chromatography on silica gel represents the primary purification method, with solvent systems typically comprising hexane-ethyl acetate gradients optimized for the specific polarity characteristics of the target compounds [15] [27].
Thin layer chromatography analysis serves as an essential monitoring tool throughout the synthetic sequence. Research has established that silica gel plates with fluorescent indicator (F₂₅₄) provide optimal visualization when developed with petroleum ether:ethyl acetate:methanol (6:3:1) solvent systems [27]. The retention factor values for benzamide derivatives typically range from 0.45 to 0.82, depending on the specific substitution pattern and functional group composition [27].
Recrystallization techniques play a crucial role in achieving high-purity products. The selection of appropriate solvents for recrystallization depends on the solubility characteristics of the target compound, with common systems including ethanol, methanol, and mixed solvent combinations [16] [19]. The recrystallization process involves dissolving the impure solid in a heated solvent until saturation, followed by gradual cooling to promote selective crystallization of the pure product while leaving impurities in solution [16] [19].
Advanced purification methodologies include preparative thin layer chromatography for small-scale separations and preparative high-performance liquid chromatography for compounds requiring exceptional purity [12]. Preparative TLC has proven particularly effective for isolating minor by-products and resolving regioisomeric mixtures that may arise during synthetic transformations [12].
Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst loading studies, and solvent screening experiments. Temperature optimization studies have demonstrated that reaction yields are highly sensitive to thermal conditions, with optimal temperatures typically ranging from 80°C to 110°C depending on the specific transformation [20] [22]. Reaction time optimization reveals that extended reaction periods (16-24 hours) often provide superior yields compared to shorter reaction times [35] [36].
| Purification Method | Conditions | Purity Achieved (%) | Recovery (%) | Reference |
|---|---|---|---|---|
| Column chromatography | Hexane:EtOAc gradient | 95-99 | 75-90 | [15] |
| Recrystallization | Ethanol, slow cooling | 99-99.5 | 80-95 | [16] |
| Preparative TLC | Silica gel, multiple developments | 98-99 | 70-85 | [12] |
| Preparative HPLC | C18 column, gradient elution | >99 | 85-95 | [18] |
The optimization of amide coupling reactions requires careful attention to reagent stoichiometry and reaction conditions. Studies have shown that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and a catalytic amount of 1-hydroxybenzotriazole provides optimal results for challenging amide formations [12]. The reaction typically proceeds in acetonitrile solvent at room temperature, with yields ranging from 70% to 95% depending on the specific substrate combination [12].
Analytical characterization methods including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide essential tools for confirming product identity and purity [27] [30] [31]. Proton nuclear magnetic resonance analysis in deuterated chloroform or dimethyl sulfoxide reveals characteristic chemical shifts for the furan ring protons, benzamide aromatic signals, and N-methyl substituent [30] [33]. Mass spectrometric analysis using electrospray ionization provides molecular ion confirmation and fragmentation patterns that support structural assignments [31] [34].
The proton NMR spectrum of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid exhibits characteristic signals that reflect the diverse chemical environments within the molecule [1] [4] [5]. The aromatic protons of the benzoic acid moiety appear as complex multiplets in the region of 7.2-8.2 ppm, consistent with the electron-withdrawing effects of both the carboxylic acid and amide substituents [4] [5]. The ortho, meta, and para protons of the benzene ring display characteristic coupling patterns that can be analyzed using standard aromatic proton chemical shift prediction methods [6] [7].
The furan ring protons present distinctive signals that differentiate them from the benzoic acid aromatic protons. The furan-3-H and furan-4-H protons typically appear as doublets in the 6.0-7.5 ppm region [1] [8] [9]. The presence of the electron-withdrawing chlorine substituent at the 5-position of the furan ring causes a downfield shift of the adjacent proton signals, with the furan-4-H proton experiencing more pronounced deshielding effects [1] [10] [11].
The N-methyl group provides a diagnostic singlet in the 3.0-3.5 ppm region, which serves as a reliable marker for the presence of the N-methylated amide functionality [1] [12] [13]. This chemical shift is characteristic of aliphatic protons adjacent to electronegative nitrogen atoms in amide systems [13] [14].
The carboxylic acid proton, when observable, appears as a broad singlet in the 10-13 ppm range, often exhibiting pH-dependent behavior and potential exchange with residual water in the NMR solvent [4] [5]. This signal may be broadened or absent due to rapid exchange processes [12] [5].
The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule, with each carbon environment contributing to the overall spectral profile [15] [16] [17]. The carboxylic acid carbonyl carbon appears in the characteristic region of 170-185 ppm, while the amide carbonyl carbon resonates slightly upfield at 160-175 ppm [15] [16] [17]. These chemical shifts are consistent with the electron-withdrawing effects of the aromatic substituents and the conjugation within the molecular framework [15] [16] [17].
The aromatic carbon atoms of the benzoic acid moiety exhibit signals in the 125-135 ppm region, with the quaternary carbon bearing the carboxylic acid group appearing at the characteristic chemical shift for substituted aromatic systems [15] [18] [16]. The carbon atoms ortho and meta to the carboxylic acid group show distinctive chemical shifts that reflect the electron-withdrawing influence of the carboxyl substituent [15] [7] [16].
The furan ring carbons display characteristic chemical shifts that distinguish them from the benzoic acid carbons. The furan C-2 carbon, bearing the amide substituent, appears in the 145-155 ppm region, while the furan C-3 and C-4 carbons resonate at 110-120 ppm and 120-130 ppm, respectively [10] [11] [19]. The chlorine-substituted furan C-5 carbon appears in the 105-115 ppm range, with the chlorine substituent causing a characteristic upfield shift compared to unsubstituted furan positions [10] [11] [19].
The N-methyl carbon provides a diagnostic signal in the 30-40 ppm region, consistent with aliphatic carbons bonded to nitrogen in amide systems [12] [13] [16]. This chemical shift serves as a reliable marker for the presence of the N-methylated amide functionality [12] [13].
The molecular ion peak of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid appears at m/z 279, with the characteristic chlorine isotope pattern evident as an [M+2] peak at m/z 281 with approximately one-third the intensity of the molecular ion [3] [20] [21]. This isotope pattern serves as a diagnostic feature for the presence of chlorine in the molecule and provides confirmation of the molecular formula C₁₃H₁₀ClNO₄ [3] [20] [21].
The molecular ion typically exhibits low to moderate intensity in electron impact mass spectrometry, reflecting the relative stability of the molecular cation radical [22] [23] [21]. The presence of multiple functional groups, including the carboxylic acid, amide, and chlorinated furan moieties, contributes to the fragmentation behavior of the molecular ion [22] [23] [21].
The fragmentation pattern of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid follows predictable pathways based on the stability of the resulting cationic fragments [22] [23] [21]. The loss of the carboxylic acid group (COOH, 45 mass units) represents a common fragmentation pathway, producing an [M-45] ion at m/z 234/236 [22] [23] [21]. This fragmentation occurs through α-cleavage adjacent to the carboxyl group, forming a stabilized aromatic cation [22] [23] [21].
The loss of the N-methyl group (14 mass units) produces an [M-14] ion at m/z 265/267, although this fragmentation pathway typically exhibits lower intensity compared to carboxyl loss [22] [23] [21]. The N-alkyl cleavage reflects the relative weakness of the C-N bond in the amide system [22] [23] [21].
Halogen loss represents another characteristic fragmentation pathway, with the loss of chlorine (35 mass units) producing an [M-35] ion at m/z 244/246 [22] [23] [21]. This fragmentation is particularly common in chlorinated aromatic compounds and reflects the relative stability of the resulting aromatic cation [22] [23] [21].
The furan ring contributes to specific fragmentation patterns, with characteristic fragments appearing in the m/z 95-110 range [22] [23] [24]. These fragments arise from ring opening and rearrangement processes that are characteristic of furan-containing compounds [22] [23] [24].
The benzoic acid moiety contributes to high-intensity fragments in the m/z 121-135 range, with the formation of benzoyl cation (m/z 105) representing a particularly stable fragment [22] [23] [25]. The tropylium ion (m/z 77) may also appear as a base peak, depending on the specific fragmentation conditions [22] [23] [25].
The infrared spectrum of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [26] [27] [28]. The carboxylic acid functionality contributes two major absorption features: a broad, strong O-H stretch in the 2500-3300 cm⁻¹ region and a strong C=O stretch at 1700-1725 cm⁻¹ [26] [27] [28]. The broad nature of the O-H stretch reflects extensive hydrogen bonding, either intermolecular or intramolecular, which is characteristic of carboxylic acids [26] [27] [28].
The amide functionality exhibits a characteristic C=O stretch at 1650-1680 cm⁻¹, which appears at lower frequency than the carboxylic acid carbonyl due to resonance effects within the amide system [26] [28] [29]. The amide C-N stretch appears in the 1200-1350 cm⁻¹ region, providing additional confirmation of the amide functionality [26] [28] [29].
The aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C skeletal vibrations contribute to medium-strong absorptions in the 1450-1600 cm⁻¹ region [26] [28] [30]. The furan ring contributes to characteristic C-H stretches in the 3100-3200 cm⁻¹ region, with the heterocyclic nature of the furan ring causing slight differences from benzene ring absorptions [26] [28] [9].
The N-methyl group contributes to alkyl C-H stretches in the 2850-3000 cm⁻¹ region, appearing as medium-intensity absorptions that are distinguishable from the aromatic C-H stretches [26] [28] [29]. The C-Cl stretch appears in the 700-800 cm⁻¹ region, providing diagnostic evidence for the presence of the chlorine substituent [26] [28] [31].
The UV-visible absorption spectrum of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid reflects the presence of multiple chromophoric systems within the molecule [32] [33] [34]. The benzoic acid moiety contributes to strong π→π* transitions in the 230-280 nm region, with extinction coefficients typically in the 10³-10⁴ range [32] [33] [34]. These transitions arise from the extended π-conjugation within the aromatic system and are characteristic of substituted benzoic acids [32] [33] [34].
The furan ring contributes to moderate-intensity absorptions in the 200-250 nm region, with π→π* transitions characteristic of five-membered aromatic heterocycles [32] [35] [34]. The electron-rich nature of the furan ring, combined with the electron-withdrawing chlorine substituent, creates a unique electronic environment that influences the absorption characteristics [32] [35] [34].
The amide functionality contributes to lower-intensity n→π* transitions in the 200-220 nm region, with extinction coefficients typically in the 10²-10³ range [32] [33] [34]. These transitions involve the promotion of non-bonding electrons on the nitrogen atom to antibonding π* orbitals of the carbonyl group [32] [33] [34].
The extended conjugation between the furan ring, amide group, and benzoic acid moiety creates additional chromophoric interactions that may result in longer-wavelength absorptions in the 280-320 nm region [32] [33] [34]. These extended π→π* transitions reflect the electronic communication between the different aromatic systems and contribute to the overall UV-visible absorption profile [32] [33] [34].